molecular formula C19H23N3S B15111382 5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15111382
M. Wt: 325.5 g/mol
InChI Key: BYBOCLNKBHTJRU-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological and medicinal properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can be achieved through multi-component reactions (MCRs). One such method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. This one-pot reaction is regio- and chemoselective, leading to the formation of the desired pyrazolopyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tert-butyl and ethylsulfanyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H23N3S

Molecular Weight

325.5 g/mol

IUPAC Name

5-tert-butyl-7-ethylsulfanyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H23N3S/c1-6-23-16-12-15(19(3,4)5)20-18-17(13(2)21-22(16)18)14-10-8-7-9-11-14/h7-12H,6H2,1-5H3

InChI Key

BYBOCLNKBHTJRU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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